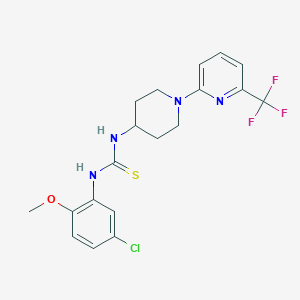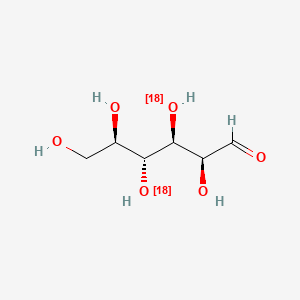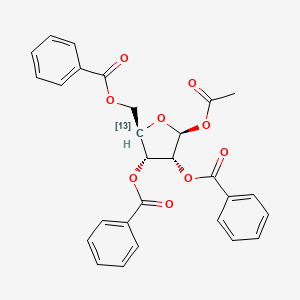![molecular formula C19H20N4O2 B12398577 [1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate](/img/structure/B12398577.png)
[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate: is a complex organic compound that features a triazole ring, a phenyl group, and an amino acid ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a substitution reaction, where a suitable leaving group on the triazole ring is replaced by the 4-methylphenyl group.
Esterification of the Amino Acid: The amino acid (2S)-2-amino-3-phenylpropanoic acid is esterified using an alcohol and an acid catalyst to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the phenyl groups.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include triazole N-oxides and phenolic derivatives.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Protein Binding: Its structure allows for interactions with proteins, which can be studied for therapeutic applications.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of [1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- [1-(4-fluorophenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate
- [1-(4-chlorophenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate
- [1-(4-bromophenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate
Uniqueness
The presence of the 4-methylphenyl group in [1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
属性
分子式 |
C19H20N4O2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C19H20N4O2/c1-14-7-9-17(10-8-14)23-12-16(21-22-23)13-25-19(24)18(20)11-15-5-3-2-4-6-15/h2-10,12,18H,11,13,20H2,1H3/t18-/m0/s1 |
InChI 键 |
TZQPUBNRMQNCDV-SFHVURJKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)COC(=O)[C@H](CC3=CC=CC=C3)N |
规范 SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)COC(=O)C(CC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


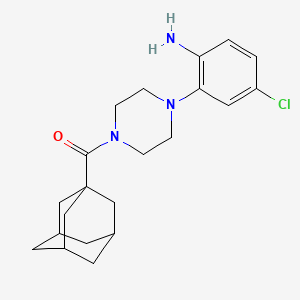
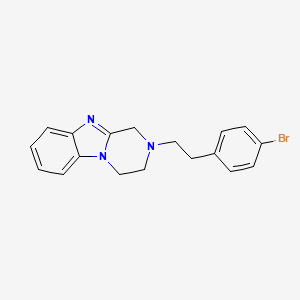
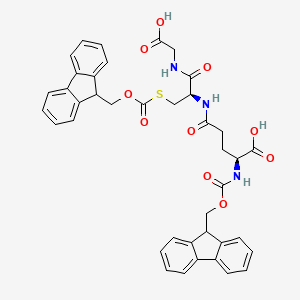

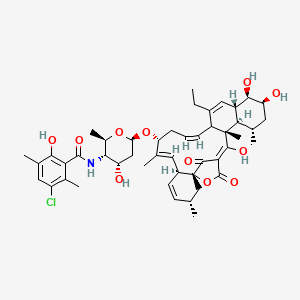
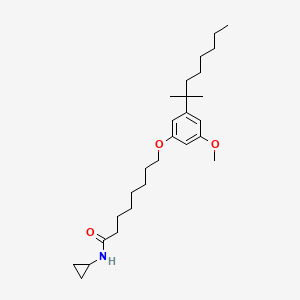

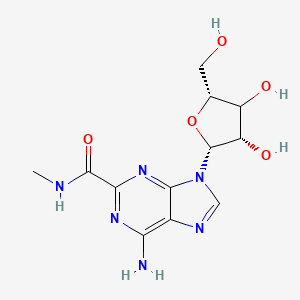

![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398558.png)
